molecular formula C12H23N3 B14916926 n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine

n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine

Cat. No.: B14916926
M. Wt: 209.33 g/mol
InChI Key: XNTPMMQBVJNHSQ-UHFFFAOYSA-N
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Description

n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a neopentyl group and a pyrazolyl group attached to a butan-2-amine backbone

Preparation Methods

The synthesis of n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of neopentyl bromide with 3-(1h-pyrazol-1-yl)butan-2-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

n-Neopentyl-3-(1h-pyrazol-1-yl)butan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

2,2-dimethyl-N-(3-pyrazol-1-ylbutan-2-yl)propan-1-amine

InChI

InChI=1S/C12H23N3/c1-10(13-9-12(3,4)5)11(2)15-8-6-7-14-15/h6-8,10-11,13H,9H2,1-5H3

InChI Key

XNTPMMQBVJNHSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N1C=CC=N1)NCC(C)(C)C

Origin of Product

United States

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